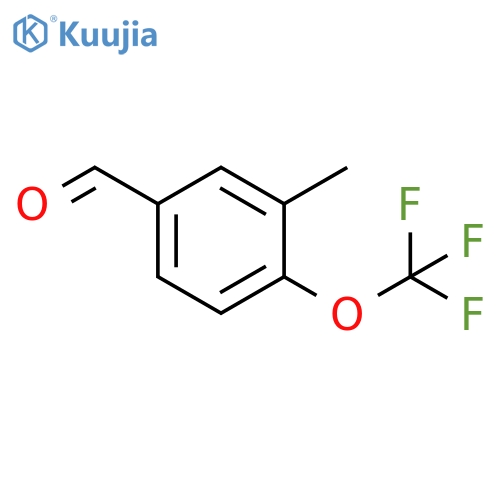Cas no 1261621-70-8 (3-methyl-4-(trifluoromethoxy)benzaldehyde)

1261621-70-8 structure
商品名:3-methyl-4-(trifluoromethoxy)benzaldehyde
CAS番号:1261621-70-8
MF:C9H7F3O2
メガワット:204.145893335342
MDL:MFCD18399709
CID:4565728
PubChem ID:88929764
3-methyl-4-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-4-(trifluoromethoxy)benzaldehyde
- PDQMHULNQIYRTB-UHFFFAOYSA-N
- D73823
- CS-0069264
- SCHEMBL12519223
- 1261621-70-8
- EN300-248143
- 3-methyl-4-(trifluoromethoxy)benzaldehyde
-
- MDL: MFCD18399709
- インチ: 1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3
- InChIKey: PDQMHULNQIYRTB-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(OC(F)(F)F)C(C)=C1
計算された属性
- せいみつぶんしりょう: 204.03981395g/mol
- どういたいしつりょう: 204.03981395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-methyl-4-(trifluoromethoxy)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248143-0.5g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 0.5g |
$946.0 | 2024-06-19 | |
| Enamine | EN300-248143-2.5g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 2.5g |
$1931.0 | 2024-06-19 | |
| Alichem | A013002154-250mg |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Enamine | EN300-248143-1.0g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 1.0g |
$986.0 | 2024-06-19 | |
| eNovation Chemicals LLC | Y1267281-1g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 98% | 1g |
$475 | 2025-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01016303-1g |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 1g |
¥4996.0 | 2023-04-04 | |
| eNovation Chemicals LLC | Y1267281-1g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 98% | 1g |
$610 | 2024-06-06 | |
| Alichem | A013002154-1g |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 97% | 1g |
$1564.50 | 2023-09-03 | |
| Alichem | A013002154-500mg |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 97% | 500mg |
$790.55 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1267281-250mg |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 98% | 250mg |
$350 | 2024-06-06 |
3-methyl-4-(trifluoromethoxy)benzaldehyde 関連文献
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
1261621-70-8 (3-methyl-4-(trifluoromethoxy)benzaldehyde) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
